

Chemical and physical properties of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.

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Compound of Interest

4-(4-Hydrazinobenzyl)-2oxazolidinone

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An In-Depth Technical Guide to 4-(4-Hydrazinobenzyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydrazinobenzyl)-2-oxazolidinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The oxazolidinone core is a well-established pharmacophore, most notably found in a class of antibiotics that inhibit bacterial protein synthesis. The incorporation of a hydrazinobenzyl moiety at the 4-position introduces a versatile functional group that can be readily modified, allowing for the exploration of a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of **4-(4-Hydrazinobenzyl)-2-oxazolidinone**, with a particular focus on its (S)-enantiomer.

Chemical and Physical Properties

The properties of **4-(4-Hydrazinobenzyl)-2-oxazolidinone** can vary depending on its stereochemistry and whether it is in its free base or salt form. The (S)-enantiomer and its hydrochloride salt are the most commonly cited forms in the literature. Enantiomers share identical physical properties such as melting point and solubility, but differ in their interaction



with plane-polarized light. Racemic mixtures, containing equal amounts of both enantiomers, may have different physical properties compared to the pure enantiomers[1][2][3].

Table 1: Physicochemical Properties of 4-(4-Hydrazinobenzyl)-2-oxazolidinone Variants

Property	4-(4- Hydrazinobenzyl)-2 -oxazolidinone (Racemic)	(S)-4-(4- Hydrazinobenzyl)-2 -oxazolidinone	(S)-4-(4- Hydrazinobenzyl)-2 -oxazolidinone Hydrochloride
CAS Number	171550-12-2[4]	187975-62-8[4][5]	139264-57-6[6][7]
Molecular Formula	C10H13N3O2[4]	C10H13N3O2[5]	C10H14CIN3O2[6][7]
Molecular Weight	207.23 g/mol [4][5]	207.23 g/mol [5]	243.69 g/mol [6][7]
Appearance	Not specified	Not specified	Light Beige to Beige Solid
Melting Point	107-111 °C[4]	Not specified	183-185°C
Boiling Point	519°C (predicted)[4]	Not specified	Not specified
Density	1.318 g/cm ³ (predicted)[4]	Not specified	Not specified
рКа	12.65 ± 0.40 (predicted)[4]	Not specified	Not specified
Water Solubility	0.58 g/L at 25 °C (predicted)[4]	Not specified	Not specified
Solubility	Not specified	Not specified	DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)
Stability	Not specified	Not specified	Hygroscopic

Experimental Protocols Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

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A key precursor for the synthesis of the title compound is (S)-4-(4-aminobenzyl)-2-oxazolidinone. A common synthetic route involves the diazotization of the amino group followed by reduction to the hydrazine. The following is a general experimental protocol derived from established synthetic methodologies.

Step 1: Diazotization of (S)-4-(4-aminobenzyl)-2-oxazolidinone

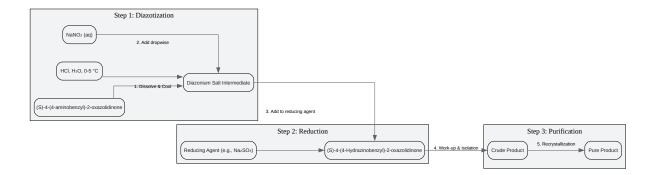
- Dissolution: Dissolve (S)-4-(4-aminobenzyl)-2-oxazolidinone in a suitable acidic aqueous medium, such as a mixture of concentrated hydrochloric acid and water.
- Cooling: Cool the solution to a temperature between 0-5 °C in an ice bath. Maintaining a low temperature is critical to ensure the stability of the diazonium salt.
- Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be carefully monitored and maintained below 5 °C during the addition.
- Stirring: Stir the reaction mixture for approximately 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt to the Hydrazine

- Preparation of Reducing Agent: In a separate vessel, prepare a chilled aqueous solution of a suitable reducing agent, such as sodium sulfite or stannous chloride.
- Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the chilled reducing agent solution. The temperature should be maintained below 10 °C during this addition.
- Reaction Progression: After the addition is complete, stir the resulting mixture for a period of time, allowing for the reduction of the diazonium group to the hydrazine.
- Work-up and Isolation: The reaction mixture is then typically worked up by adjusting the pH, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.



• Purification: The crude (S)-**4-(4-Hydrazinobenzyl)-2-oxazolidinone** can be further purified by recrystallization from a suitable solvent system.



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Synthetic workflow for (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone.

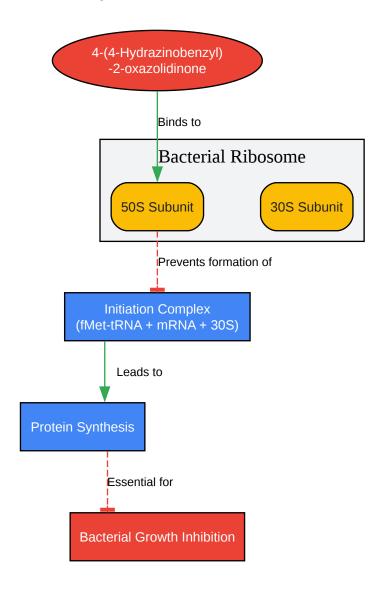
Biological Activity and Signaling Pathways Antibacterial Activity of Oxazolidinones

The oxazolidinone class of compounds are known for their antibacterial properties, primarily against Gram-positive bacteria. They act as protein synthesis inhibitors by targeting an early stage of this process[8].

The mechanism involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit[8][9]. This interaction prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, it is believed to interfere with the binding of the



initiator fMet-tRNA to the P-site of the ribosome[8]. By blocking this step, the synthesis of bacterial proteins is halted, leading to a bacteriostatic effect.



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Mechanism of antibacterial action of oxazolidinones.

Serotonin 5-HT1D Receptor Agonism

(S)-**4-(4-Hydrazinobenzyl)-2-oxazolidinone** hydrochloride has been identified as a serotonin 5-HT1D receptor agonist[6][10]. The 5-HT1D receptor is a subtype of the serotonin receptor family and is a G protein-coupled receptor (GPCR)[11][12].

Activation of the 5-HT1D receptor by an agonist like **4-(4-Hydrazinobenzyl)-2-oxazolidinone** initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein



(Gi/o). Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[13]. This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, activation of the 5-HT1D receptor can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and differentiation[13]. Agonists of the 5-HT1D receptor, such as the triptan class of drugs, are used in the treatment of migraines, where their mechanism is thought to involve vasoconstriction of cerebral blood vessels and inhibition of the release of pro-inflammatory neuropeptides[14].

Signaling pathway of the 5-HT1D receptor.

Conclusion

4-(4-Hydrazinobenzyl)-2-oxazolidinone is a compound with a dual pharmacological profile, exhibiting potential as both an antibacterial agent and a modulator of the serotonergic system. Its versatile chemical structure, particularly the reactive hydrazine group, makes it an attractive scaffold for the development of new therapeutic agents. This guide has provided a consolidated overview of its known chemical, physical, and biological properties, along with a detailed synthetic approach. Further research into the structure-activity relationships of its derivatives and a more in-depth exploration of its downstream signaling effects will be crucial for realizing its full therapeutic potential. While detailed spectral data for the title compound is not readily available in public databases, standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are routinely used for the characterization of such molecules.

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